An In-Depth Technical Guide to Fmoc-D-Ser(TBDMS)-OH: Properties, Applications, and Protocols
An In-Depth Technical Guide to Fmoc-D-Ser(TBDMS)-OH: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-O-(tert-butyldimethylsilyl)-D-serine, commonly abbreviated as Fmoc-D-Ser(TBDMS)-OH or Fmoc-D-Ser(BSi)-OH. As a critical building block in modern peptide synthesis, a thorough understanding of its properties and handling is paramount for achieving high-yield, high-purity results in the development of peptide-based therapeutics and research tools.
Core Physicochemical Properties
Fmoc-D-Ser(TBDMS)-OH is a white to off-white solid powder specifically designed for use in Solid-Phase Peptide Synthesis (SPPS). The strategic placement of the Fmoc group on the alpha-amino group and the TBDMS group on the side-chain hydroxyl function provides orthogonal stability, which is essential for the stepwise assembly of complex peptide sequences.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₃₁NO₅Si | [1] |
| Molecular Weight | 441.6 g/mol | [1] |
| CAS Number | 146346-81-8 | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Purity | Typically ≥95-99% (by HPLC) | [1][2] |
| Storage Conditions | 2-8°C, under inert gas | [1] |
| Solubility | Soluble in DMF and other common organic synthesis solvents | [2] |
Note: The user-provided abbreviation "BSi" refers to the tert-butyldimethylsilyl group, more commonly abbreviated as TBDMS or TBS in chemical literature.
The Strategic Role of Orthogonal Protecting Groups
The utility of Fmoc-D-Ser(TBDMS)-OH in peptide synthesis stems from its dual-protection strategy, which allows for selective deprotection at different stages of the synthesis.[3]
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N-α-Fmoc Group (9-Fluorenylmethoxycarbonyl): This group protects the alpha-amino function of the serine. Its key feature is its lability to basic conditions, typically a solution of piperidine in DMF.[4] This allows for the unmasking of the amine for the subsequent coupling reaction. The Fmoc group is stable to the acidic conditions used for final cleavage from many resins.[3]
-
O-TBDMS Group (tert-butyldimethylsilyl): The TBDMS silyl ether protects the reactive hydroxyl group on the D-serine side chain. This prevents unwanted side reactions during peptide coupling, such as esterification. The TBDMS group is robust and stable to the basic conditions used for Fmoc removal.[5] Its cleavage requires specific fluoride-containing reagents or strong acidic conditions, providing excellent orthogonality with the Fmoc group.[5]
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Key Experimental Protocols
The following protocols are standardized methodologies. Researchers should optimize conditions based on their specific peptide sequence, resin, and equipment.
Protocol 4.1: Fmoc-Group Deprotection
This procedure unmasks the N-terminal amine of the resin-bound peptide, preparing it for coupling with the next amino acid.
Reagents:
-
20% Piperidine in high-purity, amine-free N,N-Dimethylformamide (DMF) (v/v).
Procedure:
-
Swell the peptide-resin in DMF for 15-30 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture via nitrogen bubbling or mechanical shaking for 3-5 minutes at room temperature. [4]5. Drain the solution.
-
Repeat steps 3-5 with a fresh aliquot of the piperidine solution for 7-10 minutes to ensure complete deprotection. [4]7. Thoroughly wash the resin with DMF (5-7 cycles) to remove all traces of piperidine and the dibenzofulvene byproduct. [6] Causality: Piperidine, a secondary amine, acts as a nucleophile that attacks the dibenzofulvene moiety of the Fmoc group, leading to its cleavage via a β-elimination mechanism. Complete removal of piperidine in the washing step is critical to prevent premature deprotection of the next amino acid to be coupled. [7]For sequences prone to epimerization, harsher but faster-acting bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be considered, though reaction times must be carefully controlled. [8]
Protocol 4.2: Peptide Coupling (Activation and Reaction)
This protocol describes the activation of Fmoc-D-Ser(TBDMS)-OH and its subsequent coupling to the deprotected peptide-resin.
Reagents:
-
Fmoc-D-Ser(TBDMS)-OH (3-5 equivalents relative to resin loading)
-
Coupling/Activating Agent (e.g., HCTU, HATU, HBTU) (3-5 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine) (6-10 equivalents)
-
High-purity DMF
Procedure:
-
In a separate vessel, dissolve Fmoc-D-Ser(TBDMS)-OH and the activating agent (e.g., HCTU) in DMF.
-
Add the base (e.g., DIPEA) to the solution and allow it to pre-activate for 3-5 minutes. Note: For residues susceptible to racemization, using collidine instead of DIPEA is recommended. [4]3. Drain the wash solvent from the deprotected peptide-resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30-120 minutes. Reaction time can be extended for difficult couplings.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 cycles).
Causality: The activating agent (e.g., HCTU) reacts with the carboxylic acid of Fmoc-D-Ser(TBDMS)-OH to form a highly reactive ester intermediate. This intermediate is susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide, forming a stable amide (peptide) bond. The base is required to neutralize the protonated amine and facilitate the reaction.
Protocol 4.3: TBDMS Group Cleavage
The TBDMS group is typically removed during the final cleavage step, along with other acid-labile side-chain protecting groups and the cleavage of the peptide from the resin. However, it can be selectively removed if required by the synthetic strategy.
Reagents:
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF.
-
Acetic acid/water (e.g., 2:1 mixture). [5]* Acetyl chloride in dry methanol. [9] Procedure (using TBAF):
-
Swell the peptide-resin in an appropriate solvent like Tetrahydrofuran (THF).
-
Add a solution of TBAF (2-3 equivalents) in THF to the resin.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by HPLC analysis of a cleaved sample.
-
Upon completion, wash the resin thoroughly with THF, water, and DMF to remove reagents.
Causality: The high affinity of the fluoride ion for silicon is the driving force for this reaction. [5]Fluoride attacks the silicon atom, forming a pentavalent intermediate, which readily breaks the strong silicon-oxygen bond to liberate the free hydroxyl group. [5]This method's mildness makes it orthogonal to many other protecting groups. [5][9]
Stability, Handling, and Storage
Storage: Fmoc-D-Ser(TBDMS)-OH should be stored in a tightly sealed container at 2-8°C. [1]It is sensitive to moisture, which can hydrolyze the silyl ether bond over time. Storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability.
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Avoid inhalation of the powder by working in a well-ventilated area or a fume hood.
References
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Chemsrc. (n.d.). Fmoc-Ser(tbdms)-OH. Retrieved from [Link]
-
Albericio, F., & Kruger, H. G. (2020). Greening Fmoc/tBu solid-phase peptide synthesis. RSC Advances, 10(7), 3983-3998. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). A Mild, Efficient and Selective Cleavage of Aryl tert-Butyldimethysilyl Ethers Using KOH in Ethanol. Retrieved from [Link]
-
Green Chemistry. (n.d.). In situ Fmoc removal. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-OH. Retrieved from [Link]
-
Sabitha, G., Syamala, M., & Yadav, J. S. (1999). A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. Organic Letters, 1(10), 1701–1703. Retrieved from [Link]
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Miller, L. A., & Collins, J. M. (2014). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 25(10), 1373–1377. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Cleavage of tert-Butyldimethylsilyl Ethers with Neutral Alumina. Retrieved from [Link]
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]
-
Khan, A. T., & Mondal, E. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(05), 694-698. Retrieved from [Link]
Sources
- 1. achemtek.com [achemtek.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 4. chempep.com [chempep.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
